3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile
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Overview
Description
3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile is an organic compound characterized by the presence of a chloro-substituted phenol group linked to a dipropanenitrile moiety through an azanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile typically involves the reaction of 5-chloro-2-hydroxybenzylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules, while the nitrile groups can act as electrophilic centers. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-{[(5-Bromo-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile: Similar structure with a bromo substituent instead of chloro.
3,3’-{[(5-Methyl-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile: Similar structure with a methyl substituent instead of chloro.
Uniqueness
The presence of the chloro substituent in 3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
92026-63-6 |
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Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
3-[(5-chloro-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C13H14ClN3O/c14-12-3-4-13(18)11(9-12)10-17(7-1-5-15)8-2-6-16/h3-4,9,18H,1-2,7-8,10H2 |
InChI Key |
LJQCSQRLQPFIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN(CCC#N)CCC#N)O |
Origin of Product |
United States |
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